Iprovalicarb
Overview
Description
Iprovalicarb is a chemical compound with the molecular formula C18H28N2O3 . It is also known by its IUPAC name: propan-2-yl [(2S)-3-methyl-1-{[(1Ξ)-1-(4-methylphenyl)ethyl]amino}-1-oxobutan-2-yl]carbamate .
Synthesis Analysis
The synthesis of Iprovalicarb involves complex chemical reactions. The analysis of field samples is carried out by employing liquid chromatography tandem mass spectrometry (LC–MS/MS) for Iprovalicarb residues .
Molecular Structure Analysis
The molecular structure of Iprovalicarb is characterized by its molecular formula C18H28N2O3 . The exact mass is 320.21 and the molecular weight is 320.433 .
Chemical Reactions Analysis
Iprovalicarb undergoes various chemical reactions. For instance, in the field of agriculture, it has been studied for its behavior in the field and its transfer from grapes to wine during winemaking .
Physical And Chemical Properties Analysis
Iprovalicarb is a white to yellow powder with a melting point of 163-165°C (mixture), 183°C (SR), and 199°C (SS). It has a density of 1.11 at 20°C . Its solubility in water is 11.0 (SR) and 6.8 (SS) mg/l at 20°C .
Scientific Research Applications
Application in Fruiting Vegetables
Scientific Field: Environmental Science and Pollution Research
Methods of Application: A QuEChERS-based method was used for the analysis of these pesticides from cucumber and tomato matrices . The limit of quantitation (LOQ) for iprovalicarb in cucumber and tomato fruits, and in soil matrices when analyzed on LC–MS/MS was established at 0.01 mg kg −1 .
Results: The initial accumulation of the residues of iprovalicarb was 0.073 and 0.243 mg kg −1 in cucumber and 0.214 and 0.432 mg kg −1 in tomato fruits at standard and double dose, respectively . The residues were below LOQ in cucumber fruits, tomato fruits and soil at the time of harvest .
Application in Tomato under Different Agroclimates
Scientific Field: Environmental Science and Pollution Research
Methods of Application: The samples were processed using a modified QuEChERS method for iprovalicarb and acid hydrolysis followed by carbon disulfide estimation for propineb .
Results: Both the fungicides in tomato fruits obey first-order kinetics irrespective of location and doses . Half-life (t1/2) values at all the four locations ranged from 1.08 to 4.67 days for iprovalicarb and 3.36 to 11.41 days for propineb in tomato .
Application as a Reference Standard
Scientific Field: Analytical Chemistry
Methods of Application: The enzyme-linked immunosorbent assay technique (ELISA) is used for the determination of iprovalicarb residues .
Results: The results of this application are not specified in the source .
Application as a Fungicide on Grapes
Scientific Field: Pesticide Risk Assessment
Methods of Application: The methods of application are not specified in the source .
Results: The results of this application are not specified in the source .
Application in Cucurbit and Soil
Scientific Field: Environmental Science and Pollution Research
Methods of Application: A QuEChERS-based method was used for the analysis of these pesticides from cucumber and soil matrices . The limit of quantitation (LOQ) for iprovalicarb in cucumber and soil matrices when analyzed on LC–MS/MS was established at 0.01 mg kg −1 .
Results: The initial accumulation of the residues of iprovalicarb was 0.073 mg kg −1 in cucumber and 0.243 mg kg −1 in soil at standard and double dose, respectively . The residues were below LOQ in cucumber and soil at the time of harvest .
Application in Biosensor Design
Scientific Field: Analytical Chemistry
Methods of Application: The methods of application are not specified in the source .
Results: The results of this application are not specified in the source .
Application in Metabolism Study
Scientific Field: Biochemistry
Methods of Application: The methods of application are not specified in the source .
Results: The results of this application are not specified in the source .
Application in Biosensor Design for Rapid Detection
Scientific Field: Analytical Chemistry
Methods of Application: The methods of application are not specified in the source .
Results: The results of this application are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14?,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUWYYSKZYIQAE-WMCAAGNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047662 | |
Record name | Iprovalicarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iprovalicarb | |
CAS RN |
140923-17-7 | |
Record name | Carbamic acid, N-[(1S)-2-methyl-1-[[[1-(4-methylphenyl)ethyl]amino]carbonyl]propyl]-, 1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140923-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iprovalicarb [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140923177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iprovalicarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1S)-2-methyl-1-[[[1-(4-methylphenyl)ethyl]amino]carbonyl]propyl]-, 1-methylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPROVALICARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Q9V45M9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.